2-Chloro-4-hydroxybenzenesulfonamide
Overview
Description
2-Chloro-4-hydroxybenzenesulfonamide is a sulfonamide compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.63 g/mol . It is known for its applications as a disinfectant, antiseptic, and oxidizing agent. This compound has also been studied for its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxybenzenesulfonamide typically involves the chlorination of 4-hydroxybenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom at the 2-position of the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-hydroxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Employed as a disinfectant and antiseptic in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition disrupts the pH regulation in tumor cells, leading to their apoptosis. The compound also exhibits antimicrobial activity by interfering with bacterial cell wall synthesis and other vital processes .
Comparison with Similar Compounds
2-Chloro-4-hydroxybenzenesulfonamide can be compared with other sulfonamide compounds such as:
Sulfanilamide: A primary sulfonamide with antibacterial properties.
Sulfamethoxazole: Used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Employed in the treatment of toxoplasmosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-chloro-4-hydroxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUQSQJISLQFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23202-61-1 | |
Record name | 2-chloro-4-hydroxybenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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